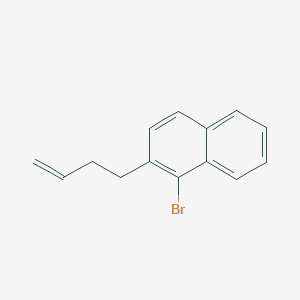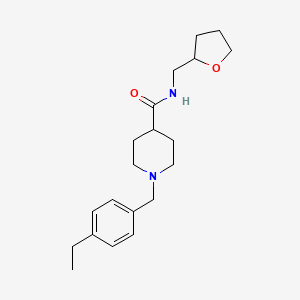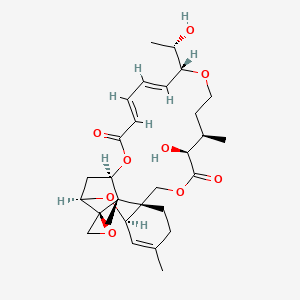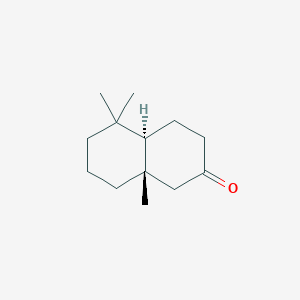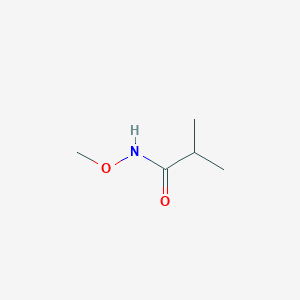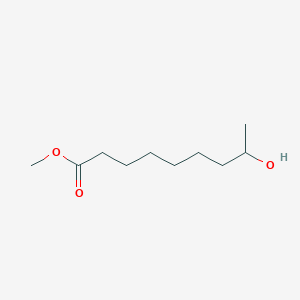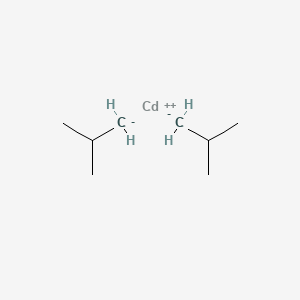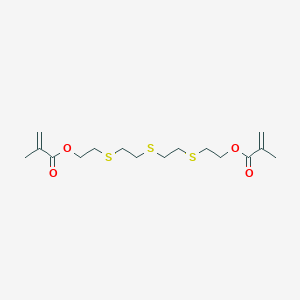
((Thiobis(ethane-2,1-diyl))bis(sulfanediyl))bis(ethane-2,1-diyl) bis(2-methylacrylate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[Thiobis(2,1-ethanediylthio-2,1-ethanediyl)] bis(2-methyl-2-propenoate) is a complex organic compound with the molecular formula C16H26O4S3 . This compound is characterized by its unique structure, which includes multiple thiol and ester groups. It is commonly used in various industrial applications due to its reactivity and versatility.
Preparation Methods
The synthesis of 1,1’-[Thiobis(2,1-ethanediylthio-2,1-ethanediyl)] bis(2-methyl-2-propenoate) typically involves the reaction of thiol-containing compounds with acrylate esters. One common method involves the reaction of ethanethiol with 2-methyl-2-propenoic acid under controlled conditions . Industrial production methods often utilize catalysts to enhance the reaction rate and yield.
Chemical Reactions Analysis
1,1’-[Thiobis(2,1-ethanediylthio-2,1-ethanediyl)] bis(2-methyl-2-propenoate) undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The ester groups can be reduced to alcohols under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions include disulfides, alcohols, and substituted esters.
Scientific Research Applications
1,1’-[Thiobis(2,1-ethanediylthio-2,1-ethanediyl)] bis(2-methyl-2-propenoate) has a wide range of scientific research applications:
Chemistry: It is used as a cross-linking agent in polymer chemistry.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Research is ongoing into its use as a potential therapeutic agent for certain diseases.
Industry: It is used in the production of adhesives, coatings, and sealants.
Mechanism of Action
The mechanism of action of 1,1’-[Thiobis(2,1-ethanediylthio-2,1-ethanediyl)] bis(2-methyl-2-propenoate) involves its ability to form covalent bonds with other molecules. The thiol groups can react with electrophiles, while the ester groups can undergo hydrolysis to release active compounds. Molecular targets and pathways involved include thiol-disulfide exchange reactions and ester hydrolysis pathways .
Comparison with Similar Compounds
Similar compounds to 1,1’-[Thiobis(2,1-ethanediylthio-2,1-ethanediyl)] bis(2-methyl-2-propenoate) include:
Dimethyl (2S)-2-hydroxysuccinate: Similar in structure but lacks the thiol groups.
Ethanethiol, 2,2’-thiobis-: Contains thiol groups but lacks the ester functionality.
Butane, 1,1’-[oxybis(2,1-ethanediyloxy)]bis-: Similar ester groups but different overall structure.
The uniqueness of 1,1’-[Thiobis(2,1-ethanediylthio-2,1-ethanediyl)] bis(2-methyl-2-propenoate) lies in its combination of thiol and ester groups, which confer distinct reactivity and versatility.
Properties
CAS No. |
141631-22-3 |
|---|---|
Molecular Formula |
C16H26O4S3 |
Molecular Weight |
378.6 g/mol |
IUPAC Name |
2-[2-[2-[2-(2-methylprop-2-enoyloxy)ethylsulfanyl]ethylsulfanyl]ethylsulfanyl]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H26O4S3/c1-13(2)15(17)19-5-7-21-9-11-23-12-10-22-8-6-20-16(18)14(3)4/h1,3,5-12H2,2,4H3 |
InChI Key |
XSNDDHPDSNPUKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCSCCSCCSCCOC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[(1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B14138300.png)
![4-amino-5-cyclohexyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14138306.png)
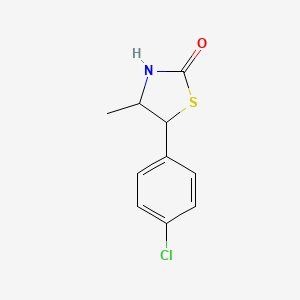
![1-(3-Amino-4,6-dimethylthieno[2,3-B]pyridin-2-YL)ethanol](/img/structure/B14138314.png)
